
2-Butyl-1,3,4-trifluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-1,3,4-trifluorobenzene is an organic compound with the molecular formula C10H11F3 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at the 1, 3, and 4 positions, and a butyl group is attached at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1,3,4-trifluorobenzene typically involves the fluorination of a suitable precursor. One common method is the reaction of 2-butylbenzene with a fluorinating agent such as elemental fluorine or a fluorinating reagent like Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Butyl-1,3,4-trifluorobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of fluorine atoms, the compound can participate in EAS reactions, where electrophiles replace one of the hydrogen atoms on the benzene ring.
Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing effect of fluorine atoms makes the compound susceptible to NAS reactions, where nucleophiles attack the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid). The reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, EAS reactions can yield halogenated or nitrated derivatives, while NAS reactions can produce substituted aromatic compounds with various functional groups.
科学的研究の応用
2-Butyl-1,3,4-trifluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of fluorinated organic molecules’ interactions with biological systems. Its derivatives may have potential as pharmaceutical agents.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties. This compound derivatives may be investigated for their activity against various diseases.
Industry: The compound can be used in the production of specialty chemicals, including agrochemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Butyl-1,3,4-trifluorobenzene involves its interaction with molecular targets through its fluorinated aromatic ring. The electron-withdrawing effect of the fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. The specific pathways and molecular targets depend on the context of its application, such as its use in chemical synthesis or biological studies.
類似化合物との比較
Similar Compounds
1,2,4-Trifluorobenzene: A similar compound with three fluorine atoms at the 1, 2, and 4 positions. It shares some reactivity patterns but lacks the butyl group.
1,3,5-Trifluorobenzene: Another trifluorinated benzene derivative with fluorine atoms at the 1, 3, and 5 positions. It has different electronic properties due to the symmetrical placement of fluorine atoms.
2-Butyl-1,4-difluorobenzene: A compound with two fluorine atoms at the 1 and 4 positions and a butyl group at the 2 position. It has different reactivity due to the absence of the third fluorine atom.
Uniqueness
2-Butyl-1,3,4-trifluorobenzene is unique due to the specific placement of the fluorine atoms and the butyl group. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and potential applications. The combination of fluorine atoms and a butyl group makes it a valuable compound for various research and industrial purposes.
特性
CAS番号 |
22872-43-1 |
|---|---|
分子式 |
C10H11F3 |
分子量 |
188.19 g/mol |
IUPAC名 |
2-butyl-1,3,4-trifluorobenzene |
InChI |
InChI=1S/C10H11F3/c1-2-3-4-7-8(11)5-6-9(12)10(7)13/h5-6H,2-4H2,1H3 |
InChIキー |
HKLUEHGSILZNNP-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C=CC(=C1F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


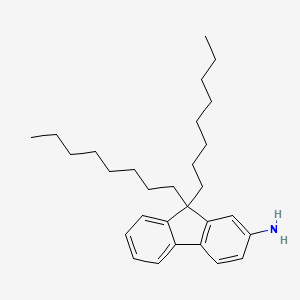
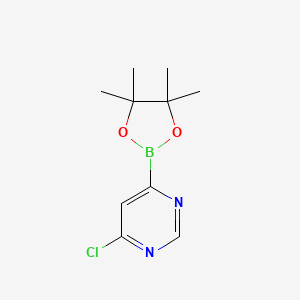

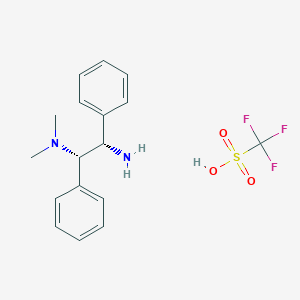
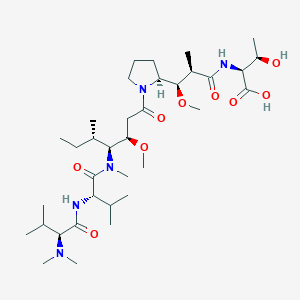
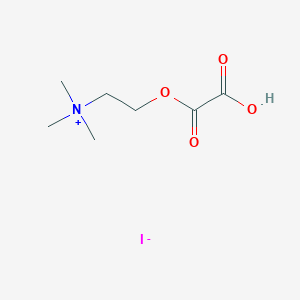
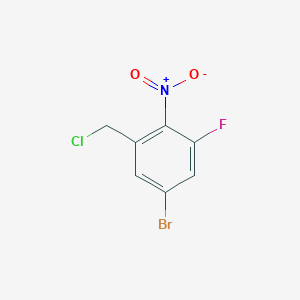
![8-(Bromomethyl)-6-fluoro-4H-benzo[d][1,3]dioxine](/img/structure/B12840149.png)
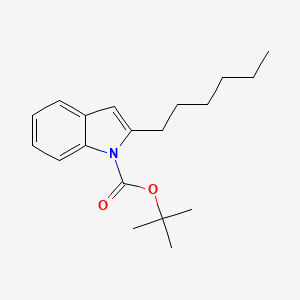

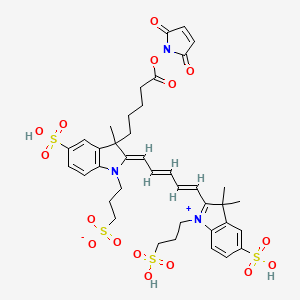
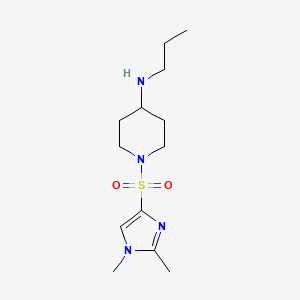

![(1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12840191.png)
